N-(5-amino-2-methylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methylphenyl)cyclopropanecarboxamide typically involves the reaction of 5-amino-2-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(5-amino-2-methylphenyl)cyclopropanecarboxamide is used extensively in proteomics research. It serves as a building block for the synthesis of various bioactive molecules and is used in the study of protein interactions and functions . Its unique structure allows it to interact with specific proteins, making it valuable in biochemical and pharmaceutical research .
Mechanism of Action
The mechanism of action of N-(5-amino-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific proteins and enzymes. The compound binds to the active sites of these proteins, altering their function and activity. This interaction can affect various biochemical pathways, making it a useful tool in studying protein functions and interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-aminopyrimidine
- N-(5-amino-2-methylphenyl)-2-aminopyrimidine
Uniqueness
N-(5-amino-2-methylphenyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity to the molecule and affects its interaction with proteins. This structural feature distinguishes it from other similar compounds and enhances its utility in proteomics research .
Biological Activity
N-(5-amino-2-methylphenyl)cyclopropanecarboxamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide group linked to a 5-amino-2-methylphenyl moiety. Its molecular formula is C11H14N2O with a molecular weight of 206.24 g/mol. The cyclopropane ring contributes to the compound's reactivity, making it an intriguing subject for medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyclopropane ring and the amino group are critical for binding affinity and specificity, which can lead to various biological effects.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be pivotal in therapeutic applications.
- Receptor Binding : Preliminary studies suggest that it may interact with certain receptors, influencing their activity and downstream signaling pathways.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Enzyme Inhibition | Potential inhibition of key enzymes involved in metabolic pathways |
Receptor Interaction | Possible modulation of receptor activity affecting physiological responses |
Anticancer Potential | Investigated for antiproliferative effects in various cancer cell lines |
Anti-inflammatory Effects | Potential to reduce inflammation through modulation of signaling pathways |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the cyclopropanecarboxamide structure can significantly affect biological activity. For instance, variations in the amino substituents or modifications to the cyclopropane ring can enhance or diminish potency against specific biological targets.
Table 2: SAR Insights
Compound | Structural Modification | Biological Activity |
---|---|---|
This compound | Parent compound | Baseline activity |
N-(4-Aminophenyl)cyclopropanecarboxamide | Change in amino group position | Anticancer properties |
N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide | Methoxy substitution | Enhanced solubility and bioavailability |
Case Studies
Recent research has explored the biological implications of this compound in various contexts:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects on colon cancer cell lines (HCT-116). It was found that certain analogs showed significant growth inhibition, suggesting a potential role in cancer therapy .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. It was noted that it could influence the expression of pro-inflammatory cytokines, indicating a possible mechanism through which it exerts anti-inflammatory effects .
- Neuropharmacological Studies : Investigations into its effects on neuronal receptors have suggested potential applications in treating neurological disorders, highlighting its versatility as a therapeutic agent .
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-2-5-9(12)6-10(7)13-11(14)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPPTBHTNKEMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.